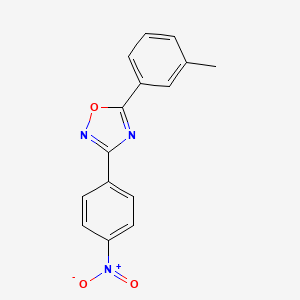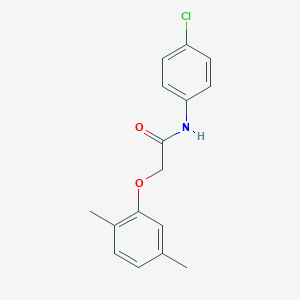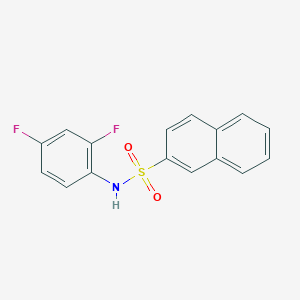![molecular formula C13H14N4O2S2 B5782571 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDD00017273 and is a member of the sulfonamide family.
Mecanismo De Acción
The mechanism of action of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase IX. This enzyme is overexpressed in many cancers and plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments are its potent inhibitory activity against carbonic anhydrase IX, antibacterial and antifungal activities, and potential applications in the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is the development of new anticancer agents based on this compound. Another direction is the investigation of its potential applications in the development of new antimicrobial agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-pyridinemethanethiol in the presence of a suitable reagent. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers. This compound has also been investigated for its anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c14-21(18,19)12-6-4-10(5-7-12)17-13(20)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWXBQSGQIXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-2-ylmethyl-thioureido)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)





